![molecular formula C17H18O4S B12584876 Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648957-13-5](/img/structure/B12584876.png)
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure that includes methoxy and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of hydroxybenzaldehyde derivatives followed by the introduction of the thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to replace the methoxy or thioether groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and thioether groups can also influence the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, making it less reactive in certain substitution reactions.
Benzaldehyde, 3,4-dimethoxy-: Has a different substitution pattern on the aromatic ring, leading to different chemical properties and reactivity.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different positions of the methoxy groups, affecting its reactivity and applications.
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- is unique due to the presence of both methoxy and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
648957-13-5 |
|---|---|
Molekularformel |
C17H18O4S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-[(3-methoxyphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C17H18O4S/c1-19-14-6-4-5-12(7-14)11-22-17-9-15(20-2)13(10-18)8-16(17)21-3/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
SAXJBHJESNBYRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CSC2=C(C=C(C(=C2)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
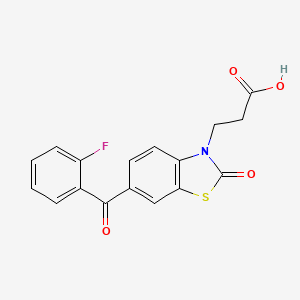
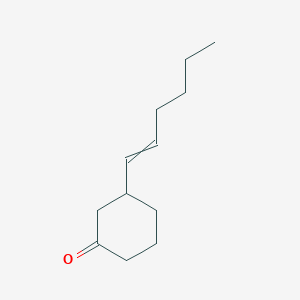
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
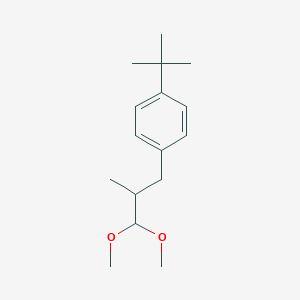

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)


![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
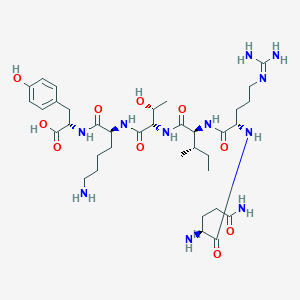
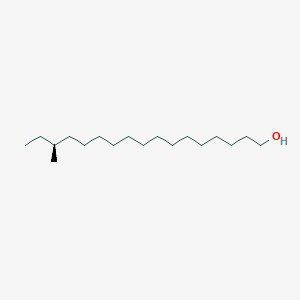
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
